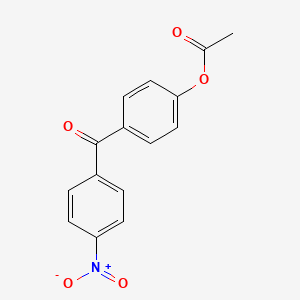

4-Acetoxy-4'-nitrobenzophenone

描述

Contextualizing Benzophenone (B1666685) Core Structures in Synthetic and Mechanistic Studies

The benzophenone scaffold, characterized by a carbonyl group connecting two aryl rings, is a fundamental and ubiquitous structure in organic chemistry. rsc.orgwikipedia.org These diaryl ketones serve as versatile building blocks in synthetic chemistry and are central to numerous mechanistic investigations. wikipedia.orgnih.gov The conjugated system formed by the two aryl groups and the carbonyl function allows for a wide range of chemical transformations and functionalization. rsc.org The synthesis of the benzophenone skeleton is often achieved through established methods like the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with a benzoyl chloride derivative in the presence of a Lewis acid catalyst. wikipedia.orgjst.go.jp Benzophenone derivatives are not only synthetic targets but also valuable intermediates for creating more complex molecules with potential applications in medicinal chemistry and materials science. nih.govscispace.com Their interaction with DNA and role as photosensitizers have also been subjects of experimental study. wikipedia.org

Significance of Acetoxy and Nitro Substituents in Aromatic Systems

The chemical and electronic properties of a benzophenone derivative are significantly influenced by the nature and position of substituents on its aromatic rings. bohrium.com

The acetoxy group (-OCOCH₃) , an ester functional group, acts as a deactivating group in electrophilic aromatic substitution. While the oxygen atom can donate electron density to the aromatic ring via resonance (+M effect), the strong electron-withdrawing inductive effect (-I) of the carbonyl group and the adjacent oxygen atom dominates. This withdrawal of electron density makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene (B151609). However, the resonance donation from the oxygen lone pair directs incoming electrophiles to the ortho and para positions.

In contrast, the nitro group (-NO₂) is a powerful electron-withdrawing and deactivating group. wikipedia.org It deactivates the aromatic ring towards electrophilic substitution through both a strong inductive effect (-I) and a resonance effect (-M). wikipedia.orgmasterorganicchemistry.com This strong deactivation makes electrophilic substitution reactions on a nitro-substituted ring significantly slower. masterorganicchemistry.com The nitro group directs incoming electrophiles to the meta position, as the ortho and para positions are significantly destabilized by adjacent positive charges in the resonance intermediates. wikipedia.org The presence of nitro groups in aromatic systems is known to affect the distribution of the Highest Occupied Molecular Orbital (HOMO) and can be used to tune the electronic properties of molecules. mdpi.com

Overview of Research Directions for Substituted Benzophenones

Research into substituted benzophenones is diverse and spans multiple scientific disciplines. In medicinal chemistry, these derivatives are investigated for a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. rsc.orgnih.gov Various synthetic benzophenone motifs are present in marketed drugs, highlighting their pharmacological relevance. rsc.orgnih.gov For instance, certain derivatives have been synthesized and evaluated for their potential as antitumor agents, inhibitors of enzymes like cyclooxygenase (COX), and as multitarget-directed ligands for neurodegenerative diseases. jst.go.jpbohrium.commdpi.comnih.gov

Beyond medicine, benzophenones are used as photoinitiators in polymer chemistry and as UV blockers in plastic packaging to prevent photodegradation. wikipedia.org They are also employed as photophysical probes to identify and map peptide-protein interactions in biological systems. wikipedia.org The synthesis of novel benzophenone derivatives continues to be an active area of research, with studies focusing on developing efficient synthetic methods and exploring the structure-activity relationships (SAR) to design compounds with specific, enhanced properties. bohrium.comnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[4-(4-nitrobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5/c1-10(17)21-14-8-4-12(5-9-14)15(18)11-2-6-13(7-3-11)16(19)20/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSYRIIULIOLFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641708 | |

| Record name | 4-(4-Nitrobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-64-6 | |

| Record name | [4-(Acetyloxy)phenyl](4-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Nitrobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 4 Acetoxy 4 Nitrobenzophenone

4-Acetoxy-4'-nitrobenzophenone is a disubstituted benzophenone (B1666685) derivative featuring an acetoxy group on one phenyl ring and a nitro group on the other, both at the para position. This specific substitution pattern creates a molecule with distinct electronic characteristics, with one ring being deactivated by the acetoxy group and the other being strongly deactivated by the nitro group.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | chemicalbook.com |

| CAS Number | 890099-64-6 | chemicalbook.combldpharm.com |

| Molecular Formula | C₁₅H₁₁NO₅ | chemicalbook.combldpharm.com |

| Molecular Weight | 285.25 g/mol | chemicalbook.combldpharm.com |

| MDL Number | MFCD07698961 | chemicalbook.combldpharm.com |

Elucidation of Reaction Mechanisms Involving 4 Acetoxy 4 Nitrobenzophenone

Mechanistic Insights into Carbonyl Group Reactivity in Benzophenones

The benzophenone (B1666685) core of the molecule is central to its reactivity, particularly the carbonyl group, which can engage in a variety of transformations under different conditions.

Photochemical Transformations and Radical Intermediates

The photochemistry of benzophenone and its derivatives is a well-studied area, characterized by the formation of excited states and radical intermediates. bgsu.edu Upon absorption of UV light, the benzophenone moiety transitions from its singlet ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet state (T₁). bgsu.edu This triplet state is the primary reactive species in most photochemical reactions of benzophenones.

The T₁ state of benzophenone behaves like a diradical and can abstract a hydrogen atom from a suitable donor, a process known as photoreduction. bgsu.edu This generates a ketyl radical. In the context of substituted benzophenones, intramolecular hydrogen abstraction can also occur. nih.govacs.org For instance, studies on 4'-benzophenone-substituted nucleoside analogues have shown that the excited benzophenone can abstract a hydrogen atom from other parts of the molecule, leading to the formation of different photoproducts depending on which hydrogen is abstracted (γ-H vs. δ-H abstraction). nih.govacs.org These processes highlight the potential for 4-Acetoxy-4'-nitrobenzophenone to form radical intermediates that can lead to various subsequent reactions, such as dimerization or cycloaddition. oup.com The presence of amino substituents on the benzophenone structure has been shown to result in the formation of ketyl and anion radicals upon electron pulse radiolysis. acs.org

Table 1: Photochemical Intermediates and Products of Substituted Benzophenones

| Reactant Type | Intermediate(s) | Product Type(s) | Reference(s) |

|---|---|---|---|

| Benzophenone + H-donor | Triplet excited state, Ketyl radical | Benzhydrol, Pinacol | bgsu.edu |

| 4'-Benzophenone-substituted nucleosides | Triplet excited state, 3'-radical, Photoenol | Cyclization products | nih.govacs.org |

| Aminobenzophenones | Triplet excited state, Ketyl radical, Anion radical | - | acs.org |

Acid-Catalyzed Processes and Carbocation Rearrangements

Under acidic conditions, the carbonyl oxygen of this compound can be protonated, activating the carbonyl carbon towards nucleophilic attack. However, more profound transformations can occur when reactions proceed via carbocation intermediates. libretexts.orglibretexts.org Carbocation rearrangements are fundamental processes in organic chemistry where a less stable carbocation rearranges to a more stable one. libretexts.orglibretexts.org This typically happens through a 1,2-hydride shift or a 1,2-alkyl (or aryl) shift. libretexts.orgyoutube.comyoutube.com

These rearrangements are common in reactions involving alcohols, alkyl halides, or alkenes that form carbocation intermediates, such as in SN1 or E1 reactions. libretexts.orgpsiberg.com For a molecule like this compound, if a reaction were to generate a carbocation on a side chain attached to one of the benzene (B151609) rings, this carbocation could potentially rearrange to a more stable position. The stability of carbocations follows the order: tertiary > secondary > primary, with benzylic and allylic carbocations also showing enhanced stability due to resonance. psiberg.com For example, the reaction of 2-methylcyclohexanol (B165396) in acid leads to rearranged alkene products, demonstrating that a secondary carbocation intermediate rearranges to a more stable tertiary one via a 1,2-hydride shift before elimination occurs. youtube.com While direct carbocation formation on the benzophenone aromatic ring is unfavorable, reactions involving substituents on the ring could lead to such rearrangements.

Mechanisms of Aromatic Substitution at Nitro-Activated Centers

The nitro group on one of the aromatic rings is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions. libretexts.org

Ipso Nitration and Rearomatization Pathways

Ipso nitration is an electrophilic aromatic substitution where the incoming nitro group displaces a substituent already present on the aromatic ring. arkat-usa.org This reaction is particularly relevant for substrates that can form a relatively stable carbocation intermediate upon addition of the nitronium ion (NO₂⁺) at a substituted position. cdnsciencepub.com The resulting intermediate, a cyclohexadienyl cation (also known as a Wheland intermediate or sigma complex), is not aromatic. It must then undergo a rearomatization step to form a stable product. cdnsciencepub.comresearchgate.net

Several rearomatization pathways exist for these adducts:

Loss of the displaced group: The original substituent is eliminated as a cation.

Elimination of a proton: This is the standard pathway in typical electrophilic substitution.

Addition of a nucleophile: The cation can be trapped by a nucleophile (like acetate (B1210297) from acetyl nitrate) to form a stable, neutral adduct. cdnsciencepub.com

Rearrangement: The adduct can undergo rearrangement, often acid-catalyzed, before rearomatizing. This can involve a 1,2- or 1,3-shift of the nitro group, followed by the loss of a group like a proton or an acetyl group to restore aromaticity. cdnsciencepub.comcdnsciencepub.com

For example, the nitration of p-xylene (B151628) can lead to the formation of an acetoxydiene adduct, which can then rearomatize by losing acetic acid and undergoing a 1,2-nitro shift to yield 2-nitro-p-xylene. cdnsciencepub.com

Nucleophilic Substitution Reactions on Nitro-Substituted Aromatics

The presence of a strong electron-withdrawing group, such as the nitro group, in a position ortho or para to a leaving group (like a halide) makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org This reaction is crucial for understanding the reactivity of the nitro-substituted ring in this compound, should a suitable leaving group be present.

The SNAr mechanism proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The negative charge of this complex is delocalized over the aromatic ring and, critically, onto the nitro group, which provides significant stabilization. libretexts.orgyoutube.com This stabilization is only possible when the nitro group is in the ortho or para position relative to the site of attack. libretexts.orglibretexts.org

Loss of the leaving group: The aromaticity of the ring is restored by the expulsion of the leaving group. libretexts.org

This pathway allows for the substitution of groups on the nitro-activated ring by a wide range of nucleophiles, such as alkoxides, amines, and hydroxides. libretexts.orgyoutube.com

Table 2: Comparison of Electrophilic vs. Nucleophilic Aromatic Substitution

| Feature | Electrophilic Aromatic Substitution (EAS) | Nucleophilic Aromatic Substitution (SNAr) |

|---|---|---|

| Activating Groups | Electron-donating (e.g., -OH, -OR, -Alkyl) | Electron-withdrawing (e.g., -NO₂, -CN, -C(O)R) |

| Deactivating Groups | Electron-withdrawing | Electron-donating |

| Intermediate | Carbocation (Wheland intermediate) | Carbanion (Meisenheimer complex) |

| Group Replaced | Hydrogen | A good leaving group (e.g., Halide) |

| Directing Effects | Ortho/para for activators; meta for deactivators | Ortho/para for activators (nitro group) |

Mechanistic Aspects of Acetoxy Group Transformations

The acetoxy group (-OAc) is a versatile functional group that can undergo several important transformations. rsc.org It can be readily converted into a hydroxyl group through hydrolysis, and it can also participate in more complex, metal-catalyzed reactions. rsc.orgnih.gov

The most fundamental reaction of the acetoxy group in this compound is its hydrolysis to the corresponding phenol, 4-Hydroxy-4'-nitrobenzophenone. This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification): This typically involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, followed by the elimination of the phenoxide as a leaving group.

Acid-catalyzed hydrolysis: This involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon for attack by a weak nucleophile like water.

Furthermore, acetoxy groups are pivotal in modern synthetic chemistry, particularly in transition metal-catalyzed C-H activation/functionalization reactions. rsc.orgnih.gov For example, palladium-catalyzed C-H acetoxylation allows for the direct introduction of an acetoxy group onto an aromatic ring. nih.govacs.org While this describes the formation rather than the transformation of an acetoxy group, the mechanisms involved—often featuring palladacycle intermediates and oxidative addition/reductive elimination steps—underscore the rich reactivity associated with this functional group in the presence of transition metal catalysts. nih.gov The acetoxy group itself can act as a directing group in certain C-H activation reactions, guiding a metal catalyst to a specific C-H bond for functionalization. rsc.org

Displacement Reactions at Acetoxy-Substituted Centers

While specific studies on the displacement reactions of this compound are not extensively documented in publicly available literature, the reactivity of the acetoxy group as a leaving group is a well-established principle in organic chemistry. Nucleophilic substitution at the carbonyl carbon of the acetoxy group or at the aromatic carbon to which it is attached can be anticipated based on the electronic nature of the substrate.

The benzophenone moiety, particularly with an electron-withdrawing nitro group in the 4'-position, influences the reactivity of the acetoxy group. The nitro group deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (SNAr). However, direct displacement of the acetoxy group via an SNAr mechanism is generally less favorable than displacement of a better leaving group like a halide.

More commonly, the acetoxy group can be displaced through nucleophilic acyl substitution. In this two-step mechanism, a nucleophile attacks the carbonyl carbon of the acetoxy group, forming a tetrahedral intermediate. Subsequent collapse of this intermediate can lead to the cleavage of the carbon-oxygen bond, resulting in the displacement of the acetate ion. The reactivity in such reactions is dependent on the strength of the incoming nucleophile and the stability of the resulting products.

Table 1: Plausible Nucleophilic Displacement Reactions at the Acetoxy Center

| Nucleophile | Proposed Product | Reaction Type |

| Hydroxide (OH⁻) | 4-Hydroxy-4'-nitrobenzophenone | Nucleophilic Acyl Substitution (Saponification) |

| Alkoxide (RO⁻) | 4-Alkoxy-4'-nitrobenzophenone | Nucleophilic Acyl Substitution (Transesterification) |

| Amine (RNH₂) | 4-(Alkylamino)-4'-nitrobenzophenone | Nucleophilic Acyl Substitution |

It is important to note that the conditions for these reactions would need to be carefully controlled to favor displacement at the acetoxy group over other potential reactions, such as those involving the nitro group or the ketone carbonyl.

Lactam Cleavage in Acetoxy-Azetidinone Systems

In systems where the 4-acetoxy group is part of a more complex structure, such as an acetoxy-azetidinone ring, the reaction pathways can be significantly different. Research on 4-acetoxy-1-oxyazetidin-2-ones has shown that reactions with certain nucleophiles lead to the cleavage of the β-lactam ring rather than the simple displacement of the acetoxy group. rsc.orgrsc.org This reactivity is of particular interest in the context of β-lactam antibiotics.

The mechanism of lactam cleavage is influenced by the strain of the four-membered ring and the nature of the substituent at the N-1 position. In the case of 4-acetoxy-1-oxyazetidin-2-ones, the N-oxy group further modifies the electronic properties of the lactam. Nucleophilic attack can occur at the carbonyl carbon of the β-lactam. The resulting tetrahedral intermediate can then collapse in a manner that leads to the opening of the strained ring.

For instance, the reaction of a 4-acetoxy-azetidinone with a nucleophile might proceed as follows:

The nucleophile attacks the carbonyl carbon of the β-lactam.

Formation of a tetrahedral intermediate.

Instead of the acetoxy group being expelled, the ring opens due to the inherent strain, leading to a linear amino acid derivative.

Interactions and Cyclization Mechanisms Involving Nitro and Adjacent Side-Chains

The presence of a nitro group ortho or para to a reactive side-chain can lead to intramolecular cyclization reactions, a phenomenon known as neighboring group participation. wikipedia.org While this compound itself does not have an adjacent side-chain in the classical sense for direct intramolecular cyclization, understanding these mechanisms is key to predicting the behavior of its derivatives or its reactivity in condensed-phase reactions where intermolecular interactions can mimic intramolecular processes.

In ortho-substituted nitroarenes, the nitro group can act as an internal oxidant or participate in cyclization following its reduction. researchgate.netnih.gov For example, the reduction of a nitro group to an amino group can be followed by an intramolecular condensation with a nearby carbonyl group to form a heterocyclic ring system. researchgate.netmdpi.com

Studies on ortho-nitrobenzyl compounds have shown that upon photochemical or thermal activation, an intramolecular hydrogen transfer from the benzyl (B1604629) position to the nitro group can occur, leading to the formation of an aci-nitro intermediate. publish.csiro.au This intermediate is highly reactive and can undergo subsequent cyclization or rearrangement reactions.

In the context of this compound, while direct intramolecular cyclization is not favored due to the para-substitution pattern, intermolecular reactions in the solid state or in concentrated solutions could potentially involve the nitro group of one molecule interacting with the acetoxy-substituted ring of another. Furthermore, derivatives of this compound with appropriate side chains could be designed to undergo specific intramolecular cyclizations. For example, a derivative with a nucleophilic side chain on the acetoxy-bearing ring could potentially attack the nitro-bearing ring in an intramolecular SNAr reaction, leading to a cyclized product. The feasibility of such reactions would depend on the length and flexibility of the linking chain.

The study of such interactions is crucial for the design of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic Characterization of 4 Acetoxy 4 Nitrobenzophenone

Infrared (IR) Spectroscopy for Functional Group Identification[7],[11],[12],

Characterization of Nitro Group Vibrations (N-O)

The presence of a nitro group on one of the aromatic rings of 4-Acetoxy-4'-nitrobenzophenone gives rise to characteristic and strong absorption bands in the infrared (IR) spectrum. These vibrations are due to the stretching of the nitrogen-oxygen bonds. For nitro groups attached to an aromatic ring, these vibrations typically appear as two distinct bands corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com

The asymmetric stretch involves one N-O bond lengthening while the other shortens, resulting in a strong absorption at a higher wavenumber. The symmetric stretch, where both N-O bonds stretch in phase, appears at a lower wavenumber and is also typically strong. orgchemboulder.com The precise positions of these bands are influenced by the electronic environment, including conjugation with the aromatic ring.

Table 1: Characteristic IR Frequencies for the Aromatic Nitro Group

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Asymmetric N-O Stretch | 1550 - 1475 | Strong |

| Symmetric N-O Stretch | 1360 - 1290 | Strong |

Data derived from typical ranges for aromatic nitro compounds. orgchemboulder.com

Identification of Acetoxy Ester Linkage Vibrations

The acetoxy group (-OCOCH₃) is an ester functionality that exhibits several characteristic vibrational modes in the IR spectrum. The most prominent of these is the carbonyl (C=O) stretching vibration, which is typically very strong and occurs at a higher frequency than the ketone carbonyl of the benzophenone (B1666685) core due to the electron-withdrawing nature of the adjacent single-bonded oxygen.

Additionally, the C-O single bonds within the ester linkage give rise to two distinct stretching vibrations. These bands, often found in the fingerprint region of the spectrum (below 1500 cm⁻¹), correspond to the stretching of the bond between the carbonyl carbon and the oxygen (C(=O)-O) and the bond between the oxygen and the aromatic ring (O-C_aryl). libretexts.org

Table 2: Characteristic IR Frequencies for the Acetoxy Group

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Ester Carbonyl (C=O) Stretch | 1770 - 1750 | Strong |

| Asymmetric C-O-C Stretch | 1300 - 1200 | Strong |

| Symmetric C-O-C Stretch | 1100 - 1000 | Medium |

Data based on general frequencies for aryl acetates.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of ultraviolet or visible light. For this compound, the spectrum is dominated by the extensive conjugated system of the nitrobenzophenone moiety.

Chromophore Analysis of the Nitrobenzophenone Moiety

The primary chromophore in this molecule is the entire 4-nitrobenzophenone (B109985) system. A chromophore is the part of a molecule responsible for its color, which in this context refers to the absorption of UV-Vis light. This system includes two phenyl rings, a carbonyl group (C=O), and a nitro group (NO₂), all linked in a conjugated π-electron network. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The electronic spectrum is expected to display absorptions corresponding to two main types of transitions:

π → π transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this extended conjugated system, these transitions are expected at shorter wavelengths (higher energy), likely around 250 nm. uni-muenchen.denih.gov

n → π transitions:* These are lower-intensity transitions involving the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl and nitro groups) to a π* antibonding orbital. These absorptions occur at longer wavelengths (lower energy), potentially around 350 nm. uni-muenchen.denih.gov

Spectral Shifts and Substituent Effects

The positions and intensities of the absorption maxima (λ_max) are significantly influenced by the substituents on the benzophenone core. In this compound, the two aromatic rings are functionalized with groups that have opposing electronic effects.

Nitro Group (-NO₂): This is a strong electron-withdrawing group that acts as a powerful chromophore, extending the conjugation of the benzene (B151609) ring. docbrown.info

Acetoxy Group (-OCOCH₃): This group, through the oxygen atom attached to the ring, acts as an electron-donating group (auxochrome) via resonance.

The presence of an electron-donating group on one ring and an electron-withdrawing group on the other, linked through the conjugated benzophenone system, facilitates an intramolecular charge transfer (ICT) upon electronic excitation. This ICT character stabilizes the excited state more than the ground state, leading to a reduction in the energy gap for the transition. Consequently, a bathochromic shift (a shift to longer wavelengths) of the primary absorption band is expected compared to unsubstituted benzophenone. This effect can shift the absorption tail into the visible region. docbrown.info

Table 3: Expected Electronic Transitions and Substituent Effects

| Transition Type | Expected λ_max Range (nm) | Nature of Transition | Effect of Substituents |

|---|---|---|---|

| π → π* | ~250 - 280 | High-intensity, involving the entire conjugated system | Bathochromic (red) shift due to extended conjugation |

| n → π* | ~340 - 360 | Low-intensity, from C=O and N-O lone pairs | Bathochromic shift due to intramolecular charge transfer (ICT) stabilization |

Data inferred from analysis of similar nitroaromatic compounds. uni-muenchen.denih.govdocbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the molecular formula is C₁₅H₁₁NO₅. HRMS can distinguish this exact mass from that of other potential compounds having the same nominal mass but a different elemental composition.

Table 4: Molecular Formula and Exact Mass

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

Upon electron impact (EI) or other ionization methods, the molecular ion (M⁺˙) is formed. This ion can then undergo a series of fragmentation reactions, producing smaller, characteristic fragment ions. A plausible fragmentation pathway for this compound would involve initial cleavages related to the ester and nitro functionalities, followed by fragmentation of the benzophenone backbone. One key fragmentation for acetoxy groups is the loss of a neutral ketene (B1206846) molecule (CH₂=C=O).

Table 5: Plausible Mass Spectrometry Fragmentation

| m/z Value (Proposed) | Lost Fragment | Structure of Ion (Proposed) |

|---|---|---|

| 297 | - | [C₁₅H₁₁NO₅]⁺˙ (Molecular Ion) |

| 255 | C₂H₂O (Ketene) | [4-Hydroxy-4'-nitrobenzophenone]⁺˙ |

| 209 | C₂H₂O, NO₂ | [4-Hydroxybenzophenone - H]⁺ |

| 121 | C₂H₂O, NO₂, C₇H₄O | [C₇H₅O]⁺ (Benzoyl cation) |

Fragmentation Pattern Analysis for Structural Deductions

The analysis of a compound's mass spectrum involves observing the fragmentation of the molecular ion, which is an energetically unstable species formed during the ionization process. uni-saarland.de The fragmentation pattern is unique to the compound's structure and provides a veritable fingerprint for identification. While a publicly available, experimentally derived mass spectrum for this compound is not readily found, a predictable fragmentation pattern can be deduced based on the well-established fragmentation rules for its constituent functional groups: the benzophenone core, the acetoxy substituent, and the nitro group. The molecular weight of this compound is 285.25 g/mol , and its molecular ion ([M]•+) would be observed at an m/z (mass-to-charge ratio) of 285.

The primary fragmentation pathways for ketones, such as benzophenone, involve the cleavage of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage). miamioh.edu For this compound, two primary α-cleavage events are anticipated, leading to the formation of key acylium ions.

Cleavage A: Loss of the 4-nitrophenyl radical, resulting in the formation of the 4-acetoxybenzoyl cation.

Cleavage B: Loss of the 4-acetoxyphenyl radical, leading to the formation of the 4-nitrobenzoyl cation.

Subsequent fragmentation of these primary ions and the molecular ion itself would involve the characteristic losses associated with the acetoxy and nitro groups. The acetoxy group can lose a neutral ketene molecule (CH₂=C=O, 42 Da) to form a phenol, or an acetyl radical (•COCH₃, 43 Da). The nitro group typically fragments via the loss of •NO (30 Da) and •NO₂ (46 Da).

Based on these principles, a detailed table of predicted major fragments can be constructed to aid in structural deductions.

| Predicted m/z | Proposed Ion Structure | Neutral Loss from Precursor | Precursor Ion (m/z) |

|---|---|---|---|

| 285 | [C₁₅H₁₁NO₄]•+ (Molecular Ion) | - | - |

| 243 | [C₁₃H₉NO₃]•+ | CH₂=C=O (42 Da) | 285 |

| 163 | [C₉H₇O₃]+ | •C₆H₄NO₂ (122 Da) | 285 |

| 150 | [C₇H₄NO₃]+ | •C₈H₇O₂ (135 Da) | 285 |

| 121 | [C₇H₅O₂]+ | •NO₂ (46 Da) | 167 (not shown) |

| 121 | [C₇H₅O₂]+ | CO (28 Da) | 149 (not shown) |

| 104 | [C₇H₄O]+ | •NO₂ (46 Da) | 150 |

| 76 | [C₆H₄]•+ | CO (28 Da) | 104 |

This table represents predicted fragmentation based on chemical principles. Actual experimental values may vary.

Coupling with Chromatographic Techniques (GC-MS, LC-MS/MS)

To analyze complex mixtures or to purify a sample prior to mass analysis, mass spectrometry is often coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, GC analysis would be feasible. The sample is first vaporized in a heated injector and separated on a capillary column before entering the mass spectrometer. scispace.com The use of derivatization may sometimes be employed for related compounds, such as nitrophenols, to improve their chromatographic behavior and sensitivity, though the acetoxy group on the target molecule may provide sufficient volatility. researchgate.net The mass spectrometer, typically operating in electron ionization (EI) mode, then generates the mass spectrum of the eluted compound. researchgate.net GC-MS provides excellent separation efficiency and highly reproducible mass spectra that can be compared against spectral libraries for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For compounds that are not sufficiently volatile or are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.netfrontiersin.org In this technique, the compound is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer's ion source. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used, which often results in a more abundant molecular ion and less in-source fragmentation compared to EI. uni-saarland.de

LC-MS/MS adds another layer of specificity and sensitivity. A specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly selective and allows for accurate quantification of the analyte even in complex matrices like wastewater or biological samples. researchgate.netfrontiersin.orgshimadzu.com

The choice between GC-MS and LC-MS/MS depends on the analyte's properties and the analytical objective, such as the required sensitivity and the complexity of the sample matrix.

| Technique | Principle | Application for this compound | Typical Ionization |

|---|---|---|---|

| GC-MS | Separation of volatile/thermally stable compounds in the gas phase followed by mass analysis. | Suitable for purified samples; provides detailed structural information through fragmentation. | Electron Ionization (EI) |

| LC-MS/MS | Separation in the liquid phase followed by mass analysis; ideal for non-volatile or thermally sensitive compounds. | High sensitivity and selectivity for quantification in complex mixtures (e.g., environmental, biological). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

Crystallographic Investigations of 4 Acetoxy 4 Nitrobenzophenone

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is a highly accurate method for determining the atomic and molecular structure of a crystal. fzu.cz When a single crystal is exposed to an X-ray beam, the electrons of the atoms diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, scientists can generate a three-dimensional electron density map of the crystal, which in turn allows for the precise determination of atomic positions, bond lengths, and bond angles. fzu.cznih.gov

Crystallographic analysis of 4-Acetoxy-4'-nitrobenzophenone provides precise measurements of its covalent bonding framework. The determination of bond lengths, such as those for carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds, as well as bond angles and torsion angles, offers a detailed picture of the molecule's geometry. These parameters are crucial for understanding the electronic and steric effects of the acetoxy and nitro functional groups on the benzophenone (B1666685) core.

Below is a table summarizing selected, representative bond lengths and angles for this compound, as would be typically determined from single-crystal X-ray diffraction data.

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Length | C=O (ketone) | ~1.22 |

| Bond Length | C-N (nitro) | ~1.48 |

| Bond Length | O-C (ester) | ~1.36 |

| Bond Length | C=O (ester) | ~1.20 |

| Bond Angle | C-C(O)-C | ~120 |

| Bond Angle | O-N-O | ~124 |

| Torsion Angle | C-C-C-O | Varies |

Note: The values presented are typical and may vary slightly between different crystallographic studies.

The conformation of this compound in the solid state is largely defined by the torsion angles between the two phenyl rings and the central carbonyl group. In substituted benzophenones, the phenyl rings are typically twisted out of the plane of the carbonyl group due to steric hindrance. nih.govresearchgate.net The degree of this twist is a key conformational feature.

The geometry of the acetoxy and nitro substituents also plays a significant role. The nitro group is generally coplanar with its attached phenyl ring to maximize resonance stabilization. The acetoxy group has more conformational flexibility, but its orientation is influenced by both electronic effects and the constraints of crystal packing.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. rsc.org These non-covalent forces, though weaker than covalent bonds, collectively determine the stability and properties of the crystal. researchgate.net

The aromatic phenyl rings of this compound are capable of engaging in π-stacking interactions. These interactions involve the face-to-face or offset stacking of the aromatic rings of adjacent molecules. The electron-rich π systems of the rings are attracted to each other, contributing to the cohesive forces within the crystal.

In addition to π-stacking, other non-covalent interactions such as dipole-dipole interactions, arising from the polar carbonyl and nitro groups, and van der Waals forces play a crucial role in the crystal packing. The interplay of these various forces dictates the specific arrangement of molecules in the crystal lattice.

The nature and position of substituents on the benzophenone framework have a profound impact on the resulting crystal architecture. nih.gov The acetoxy and nitro groups in this compound are key players in directing the crystal packing.

The polar nitro group, with its strong electron-withdrawing character, significantly influences the molecule's dipole moment and its ability to participate in dipole-dipole interactions and weak hydrogen bonds. The acetoxy group, while also polar, introduces additional conformational possibilities and potential hydrogen bond acceptor sites. The size, shape, and electronic properties of these substituents ultimately determine the efficiency of molecular packing and the types of intermolecular interactions that are favored, leading to a unique and stable three-dimensional crystalline structure. researchgate.net

Derivatization Chemistry of 4 Acetoxy 4 Nitrobenzophenone for Enhanced Analytical Characterization

Strategic Derivatization for Spectroscopic Detectability

Derivatization for spectroscopic analysis aims to modify a target analyte to improve its detection by methods such as UV-Vis or fluorescence spectroscopy. This often involves the introduction of specific chemical moieties that enhance light absorption or emission.

Introduction of Chromophores and Fluorophores for UV-Vis and Fluorescence Detection

The primary goal of this derivatization strategy is to attach a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) to the target molecule, thereby increasing its molar absorptivity for UV-Vis detection or inducing fluorescence for higher sensitivity and selectivity. For 4-Acetoxy-4'-nitrobenzophenone, which already possesses a chromophoric system, derivatization could be aimed at shifting the absorption wavelength to a more analytically useful region, away from potential interferences.

However, specific reagents and reaction conditions for introducing additional chromophores or fluorophores onto this compound are not described in the reviewed literature. General derivatization agents for ketones that could theoretically be applied, such as dansyl hydrazine (B178648) or 2,4-dinitrophenylhydrazine, have not been specifically tested or validated for this compound.

Silylation and Acylation for Gas Chromatography Applications

Gas chromatography (GC) often requires analytes to be volatile and thermally stable. Silylation and acylation are common derivatization techniques used to increase the volatility of polar compounds containing hydroxyl, carboxyl, or amine groups. In the context of this compound, these methods would be most relevant following a hydrolysis step to expose a hydroxyl group (forming 4-hydroxy-4'-nitrobenzophenone).

The resulting hydroxylated compound could then be reacted with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like trifluoroacetic anhydride (B1165640) (TFAA). These reactions would cap the polar hydroxyl group, reducing intermolecular hydrogen bonding and increasing volatility for GC analysis. While these are standard procedures for hydroxylated benzophenones, specific studies detailing the reaction efficiency, and by-product formation for the derivative of this compound are absent. cabidigitallibrary.org

Derivatization for Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique, and derivatization can be employed to enhance analyte ionization, control fragmentation patterns, and improve detection limits.

Enhancement of Ionization Efficiency in ESI-MS

Electrospray ionization (ESI) is a soft ionization technique widely used in liquid chromatography-mass spectrometry (LC-MS). The ionization efficiency of a compound in ESI is highly dependent on its ability to accept or lose a proton or form adducts. Derivatization can introduce permanently charged groups or moieties that are easily ionizable. researchgate.net

For a neutral molecule like this compound, a derivatization strategy could involve introducing a quaternary ammonium (B1175870) group to create a permanently positively charged derivative, or a sulfonate group for negative ion mode analysis. Such modifications can significantly enhance the ESI-MS response. However, research detailing the application of these derivatization strategies to this compound for improved ESI-MS analysis is not available.

Tailored Derivatization for Specific Fragmentation Patterns

Derivatization can be used to direct the fragmentation of a molecule in a predictable manner under tandem mass spectrometry (MS/MS) conditions. This is particularly useful for structural confirmation and for developing sensitive and specific quantification methods using multiple reaction monitoring (MRM). By introducing a specific functional group that readily fragments to produce a characteristic product ion, the signal-to-noise ratio can be improved.

The application of such tailored derivatization agents to this compound has not been documented. While general principles of fragmentation control through derivatization are understood, their specific application to this compound remains an unexplored area of research.

Impact of Derivatization on Separation Efficiency in Chromatography

Chemical derivatization not only affects the detectability of an analyte but can also significantly alter its chromatographic behavior. The changes in polarity, volatility, and molecular shape resulting from derivatization can be leveraged to improve separation efficiency, resolve co-eluting peaks, and reduce peak tailing.

For instance, the acylation of a hydrolyzed this compound would decrease its polarity, leading to shorter retention times in reversed-phase liquid chromatography (RPLC) and longer retention times in normal-phase liquid chromatography (NPLC). In gas chromatography, the increased volatility from silylation or acylation is a prerequisite for the analysis of the otherwise non-volatile hydroxylated precursor. cabidigitallibrary.org

While these effects are predictable based on general chromatographic principles, the specific impact of various derivatization reactions on the chromatographic separation of this compound and its potential isomers or related compounds has not been experimentally determined or reported in the scientific literature.

The analytical characterization of this compound could, in principle, be enhanced through a variety of derivatization techniques. However, there is a clear gap in the existing scientific literature, with no specific studies found that detail the application, optimization, or outcomes of such methods for this particular compound. Future research is needed to explore these derivatization strategies to develop more sensitive and selective analytical methods for this compound.

Computational Chemistry Approaches for 4 Acetoxy 4 Nitrobenzophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization, which systematically alters the atomic coordinates to find a structure corresponding to a minimum on the potential energy surface. For 4-Acetoxy-4'-nitrobenzophenone, this would involve calculating the forces on each atom and adjusting their positions until these forces approach zero.

The resulting optimized geometry provides key structural parameters. While specific experimentally determined values for this compound are not available for direct comparison, a theoretical study would yield a set of bond lengths, bond angles, and dihedral angles that define its shape.

Illustrative Optimized Geometry Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

|---|---|---|---|---|---|

| Bond Length | C(carbonyl) | O(carbonyl) | - | - | e.g., 1.23 Å |

| C(nitro) | N | - | - | e.g., 1.48 Å | |

| O(ester) | C(acetyl) | - | - | e.g., 1.36 Å | |

| Bond Angle | C(phenyl) | C(carbonyl) | C(phenyl) | - | e.g., 120.5° |

| O | N | O | - | e.g., 124.0° |

| Dihedral Angle | C(phenyl) | C(carbonyl) | C(phenyl) | C(phenyl) | e.g., 35.0° |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from a geometry optimization calculation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the electron-withdrawing nitro group (-NO2) is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The acetoxy group (-OAc) and the benzophenone (B1666685) core would primarily influence the HOMO. A computational study would precisely quantify these energy levels and map the spatial distribution of the HOMO and LUMO across the molecule.

Illustrative FMO Analysis Data for this compound

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | e.g., -7.5 | Indicates the energy of the highest energy electrons; related to ionization potential and nucleophilicity. |

| LUMO Energy | e.g., -2.5 | Indicates the energy of the lowest energy available orbital for accepting electrons; related to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | e.g., 5.0 | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an FMO analysis.

Spectroscopic Property Prediction through Computational Methods

Computational methods can simulate various types of spectra, providing valuable insights for the interpretation of experimental data and for the structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensor for each nucleus. These theoretical predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects.

A theoretical NMR study of this compound would provide a list of predicted chemical shifts for each unique proton and carbon atom in the molecule.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| Acetyl CH₃ | e.g., 2.3 | e.g., 21.0 |

| Aromatic CH (ortho to acetoxy) | e.g., 7.2 | e.g., 122.0 |

| Aromatic CH (ortho to nitro) | e.g., 8.3 | e.g., 124.0 |

| Carbonyl C | - | e.g., 195.0 |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from a theoretical NMR calculation.

Computational chemistry can also simulate vibrational (Infrared - IR) and electronic (Ultraviolet-Visible - UV-Vis) spectra. Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule. These frequencies correspond to the characteristic stretching and bending modes of the functional groups, such as the C=O stretch of the ketone and ester, and the N-O stretches of the nitro group.

Simulated UV-Vis spectra are typically calculated using Time-Dependent Density Functional Theory (TD-DFT). This method predicts the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. For this compound, these calculations would help identify the transitions responsible for its color and photochemical properties.

Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peak/Band | Assignment |

|---|---|---|

| IR | e.g., 1765 cm⁻¹ | C=O stretch (ester) |

| e.g., 1660 cm⁻¹ | C=O stretch (ketone) | |

| e.g., 1520, 1345 cm⁻¹ | Asymmetric and symmetric N-O stretch (nitro) | |

| UV-Vis | e.g., 260 nm | π → π* transition |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from spectroscopic simulations.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying the properties of a single, static molecular structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations and their relative energies.

Docking Studies for Intermolecular Interactions

Information regarding docking studies of this compound to investigate its intermolecular interactions within host-guest systems is not available in the reviewed scientific literature. Computational docking is a powerful method for predicting the preferred orientation of one molecule when bound to a second, and it is frequently used to understand the non-covalent interactions that govern the formation of supramolecular complexes. However, at present, no studies have been published that apply this technique to this compound in the context of its inclusion within a host molecule.

Therefore, details on its binding affinity, preferred binding poses, and the specific intermolecular forces—such as hydrogen bonds, van der Waals forces, or π-π stacking—that would dictate its interaction with a chemical host cannot be provided.

Supramolecular Chemistry Involving 4 Acetoxy 4 Nitrobenzophenone and Analogues

Non-Covalent Interactions in Self-Assembly Processes

Self-assembly is a process where components, typically molecules, spontaneously organize into ordered structures through non-covalent interactions. nih.govresearchgate.net These forces include hydrogen bonding, halogen bonding, π-π stacking, and weaker dispersive forces, all of which can be observed in systems containing 4-acetoxy-4'-nitrobenzophenone and its analogues. mdpi.comresearchgate.net The interplay of these interactions dictates the final architecture and properties of the resulting supramolecular assembly.

Hydrogen Bonding: Hydrogen bonds are highly directional electrostatic interactions between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In the context of this compound, the oxygen atoms of the carbonyl, nitro, and acetoxy groups are potential hydrogen bond acceptors. The presence of an electron-withdrawing nitro group can influence the strength of these bonds. nih.gov Studies on analogous structures, such as nitro-substituted benzophenone (B1666685) derivatives and other nitroaromatics, show that these interactions are pivotal in forming defined structural motifs like dimers and sheets. mdpi.comrsc.org For instance, in some 2,4-dihydroxybenzophenone (B1670367) derivatives, electron-withdrawing groups like -NO₂ have been shown to increase intramolecular hydrogen bond energy. nih.gov However, it is also noted that while the nitro group has a high charge density on its oxygens, its interaction with strong H-bonding media like water can be modest, influencing solubility and assembly in aqueous environments. unl.edu

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species, attracting a nucleophilic region on another molecule. nih.govbohrium.com This interaction arises from an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a "sigma-hole" along the R-X bond axis. bohrium.comnih.govacs.org Like hydrogen bonds, halogen bonds are highly directional, making them a powerful tool in crystal engineering. bohrium.comoup.com The strength of the interaction increases with the polarizability of the halogen (I > Br > Cl) and the electron-withdrawing character of the moiety it is attached to. nih.govoup.com In supramolecular assemblies involving analogues of this compound, the carbonyl and nitro oxygens can serve as effective halogen bond acceptors. For example, the oxygen atom in 4,4′-bis(dimethylamino)-benzophenone has been observed to act as a bifurcated halogen-bond acceptor, demonstrating the capability of the benzophenone scaffold to participate in these interactions. oup.com

Table 1: Comparison of Hydrogen and Halogen Bonding

| Characteristic | Hydrogen Bonding | Halogen Bonding |

|---|---|---|

| Donor | Electropositive H atom | Electrophilic region (σ-hole) on a halogen atom |

| Directionality | Highly directional | Highly directional, typically linear (R-X···A angle ≈ 180°) bohrium.com |

| Strength Tuning | Depends on electronegativity of the atom attached to H | Increases with halogen polarizability (I > Br > Cl) and electron-withdrawing groups nih.govoup.com |

| Nature | Primarily electrostatic, hydrophilic | Electrostatic and dispersion, hydrophobic nih.govacs.org |

Aromatic compounds like benzophenone possess delocalized π-electron systems, enabling them to engage in π-π stacking interactions. study.comtaylorandfrancis.com These interactions, which involve the face-to-face arrangement of aromatic rings, are a combination of electrostatic (quadrupole-quadrupole) and dispersion forces. libretexts.orgrsc.org The presence of both an electron-donating group (via the acetoxy linkage) and a strong electron-withdrawing nitro group in this compound creates a polarized system, which can enhance stacking interactions with other aromatic molecules.

The geometry of stacking can vary, with common arrangements being "sandwich" (face-to-face) and "parallel-displaced" (offset). libretexts.org The nitro group, being strongly electron-withdrawing, makes its attached phenyl ring electron-deficient. This can lead to strong, favorable interactions with electron-rich aromatic systems. researchgate.net Computational studies on nitroarenes interacting with the aromatic side chains of amino acids have quantified these interactions, revealing them to be exceptionally strong, with binding energies up to -14.6 kcal/mol. nih.gov This demonstrates the significant role that nitro-substituted aromatic rings play in directing supramolecular assembly through powerful stacking forces. nih.gov

Table 2: Calculated Stacking Interaction Energies of Nitroarenes with Aromatic Amino Acid Side Chains

| Nitroarene | Interacting Amino Acid | Binding Energy (kcal/mol) |

|---|---|---|

| Trinitrobenzene | Tryptophan (Trp) | -14.6 nih.gov |

| Trinitrobenzene | Tyrosine (Tyr) | -12.7 nih.gov |

| Dinitrobenzene | Tryptophan (Trp) | -11.0 nih.gov |

| Nitrobenzene | Tryptophan (Trp) | -7.6 nih.gov |

While specific interactions like hydrogen bonds and π-π stacking are often highlighted, the cumulative effect of weaker, non-directional forces is fundamental to the stability of all supramolecular structures. mdpi.com These forces, collectively known as van der Waals interactions, arise from temporary fluctuations in electron density that create transient dipoles.

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule, driven by the same non-covalent forces that direct self-assembly. thno.org The rigid and tunable nature of the benzophenone framework makes it an excellent scaffold for designing molecular hosts capable of recognizing specific substrates. nih.gov

The benzophenone scaffold offers a structurally well-defined, three-dimensional core that can be chemically modified to create specific binding cavities or surfaces. nih.govresearchgate.net Key design principles for developing benzophenone-based hosts include:

Structural Rigidity: The diaryl ketone structure provides a rigid backbone, which helps to minimize the entropic penalty upon guest binding by pre-organizing the binding sites. rsc.org

Tunable Electronics: The aromatic rings can be substituted with various functional groups to modulate the electronic properties of the host, enhancing interactions with specific guests. For example, introducing electron-rich or electron-poor regions can be used to complement the electronic properties of a target guest.

High Triplet Energy: For applications in materials science, such as in phosphorescent organic light-emitting diodes (PhOLEDs), benzophenone derivatives are designed to have a high triplet energy and a wide band gap, allowing them to act as universal host materials for a variety of phosphorescent dopants (guests). acs.orgnih.gov

Functionalization Sites: The para positions of the phenyl rings are readily accessible for chemical modification, allowing for the attachment of specific recognition motifs or solubilizing groups without drastically altering the core structure. nih.govmdpi.com

The principles of host design have been successfully applied to create benzophenone derivatives that can recognize and bind to a range of substrates, from small molecules to biological macromolecules.

For example, benzophenone derivatives have been engineered to act as potent and selective antagonists for the histamine (B1213489) H₃-receptor, indicating a specific molecular recognition event within a biological binding pocket. nih.gov In another application, a series of benzophenone derivatives containing a thiazole (B1198619) nucleus were designed as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes. mdpi.com Molecular docking studies of these compounds revealed specific interactions with the enzyme's active site. The benzophenone moiety fits into a hydrophobic region, while other parts of the molecule form key hydrogen bonds with specific amino acid residues, such as ARG120 and TYR355, showcasing highly specific substrate recognition. mdpi.com Furthermore, the supramolecular assembly of a benzophenone-functionalized amino acid with copper ions created a nano-catalyst with laccase-like activity, capable of recognizing and degrading phenolic pollutants. nih.gov

Table 3: Specific Interactions in the Recognition of COX-2 by a Benzophenone-Thiazole Derivative

| Host Moiety | Interaction Type | Guest Residue in COX-2 Active Site |

|---|---|---|

| Benzophenone Rings | Hydrophobic Interaction | HIS90, PHE518, SER530, GLY526 mdpi.com |

| Thiazole Ring Nitrogen | Hydrogen Bond Acceptor | Guanidine group of ARG120 mdpi.com |

| sp² Nitrogen (linker) | Hydrogen Bond Acceptor | Hydroxyl group of TYR355 mdpi.com |

Self-Assembly and Self-Organization of Benzophenone-Based Systems

There is no available research that specifically investigates the self-assembly or self-organization of this compound.

Formation of Supramolecular Polymers and Frameworks

No studies have been published that describe the formation of supramolecular polymers or frameworks involving this compound.

Surface-Mediated Supramolecular Structures

Information regarding the formation of surface-mediated supramolecular structures from this compound is absent from the scientific literature.

Potential for Applications in Molecular Devices and Nanoscience

There are no published findings on the potential applications of this compound in the fields of molecular devices and nanoscience.

It is important to note that while the broader class of benzophenone derivatives has been a subject of interest in supramolecular chemistry, this specific compound, this compound, does not appear to have been a focus of research in these areas to date. Therefore, no data tables or detailed research findings can be provided as requested.

Advanced Analytical Techniques in the Research of Benzophenone Derivatives

Hyphenated Chromatographic-Spectroscopic Methods

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. researchgate.net They provide a powerful combination of separation and identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. For a compound like 4-Acetoxy-4'-nitrobenzophenone, which possesses moderate volatility, GC-MS can provide both qualitative and quantitative information. The gas chromatograph separates the compound from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak and various fragment ions. The fragmentation pattern provides valuable structural information. For instance, in the analysis of 3- and 4-nitrobenzophenone (B109985) dimethyl acetals, a related class of compounds, GC-MS with electron ionization (EI) revealed characteristic fragmentation patterns that allowed for the differentiation of isomers. researchgate.net For this compound, one would expect to observe a molecular ion peak and fragment ions corresponding to the loss of the acetoxy group, the nitro group, and cleavage of the benzophenone (B1666685) backbone.

Table 1: Illustrative GC-MS Data for this compound This table is illustrative and based on the expected fragmentation of the molecule.

| Retention Time (min) | Fragment m/z | Relative Abundance (%) | Proposed Fragment Identity |

|---|---|---|---|

| 15.2 | 285 | 10 | [M]⁺ (Molecular Ion) |

| 15.2 | 243 | 100 | [M - C₂H₂O]⁺ (Loss of ketene) |

| 15.2 | 227 | 40 | [M - C₂H₂O₂]⁺ (Loss of acetic acid) |

| 15.2 | 181 | 30 | [M - C₂H₂O₂ - NO₂]⁺ |

| 15.2 | 105 | 60 | [C₆H₅CO]⁺ |

| 15.2 | 77 | 50 | [C₆H₅]⁺ |

For non-volatile or thermally labile benzophenone derivatives, or for their analysis in complex matrices like environmental or biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. frontiersin.org This technique couples the high separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.

In a typical LC-MS/MS analysis of this compound, the sample would be injected into an LC system, often using a reversed-phase column (e.g., C18) to separate the compound based on its hydrophobicity. The eluent from the LC column is then introduced into the mass spectrometer's ion source, such as an electrospray ionization (ESI) source, which generates ions of the analyte.

Tandem mass spectrometry (MS/MS) adds another layer of specificity. The precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification even at very low concentrations in complex matrices. For benzophenone and its derivatives, LC-MS/MS methods have been developed for their determination in various samples, including wastewater and food products. frontiersin.orgnih.gov

Table 2: Illustrative LC-MS/MS Parameters for this compound This table is illustrative and based on typical parameters for similar compounds.

| Parameter | Value |

|---|---|

| LC Column | C18 (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 286.1 [M+H]⁺ |

| Product Ion 1 (m/z) (for quantification) | 244.1 |

| Product Ion 2 (m/z) (for confirmation) | 182.1 |

| Collision Energy (eV) | 15-30 |

For exceptionally complex samples containing numerous isomeric or closely related benzophenone derivatives, one-dimensional chromatography may not provide sufficient resolution. In such cases, multidimensional chromatography offers significantly enhanced separation power. This technique involves coupling two or more chromatographic columns with different separation mechanisms (e.g., based on polarity and size).

A common setup is comprehensive two-dimensional gas chromatography (GCxGC) or liquid chromatography (LCxLC). In GCxGC, the effluent from the first column is trapped, focused, and then rapidly injected onto a second, shorter column with a different stationary phase. This results in a highly detailed two-dimensional chromatogram with significantly increased peak capacity. While specific applications to this compound are not widely reported, multidimensional chromatography has been successfully applied to the separation of other complex mixtures of aromatic compounds.

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are pivotal for the unambiguous identification and structural elucidation of organic compounds, including benzophenone derivatives.

Ultrahigh-resolution mass spectrometry, often performed using Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, provides extremely accurate mass measurements (typically with sub-ppm mass accuracy). This high accuracy allows for the determination of the elemental composition of a molecule and its fragments, which is a powerful tool for identifying unknown compounds and confirming the identity of known ones.

For this compound (C₁₅H₁₁NO₅), the theoretical exact mass of the protonated molecule [M+H]⁺ is 286.0710. An ultrahigh-resolution mass spectrometer could measure this mass with an error of less than 0.001 Da, allowing for the confident assignment of its elemental formula and distinguishing it from other compounds with the same nominal mass.

Table 3: Theoretical Exact Masses of this compound and Key Fragments

| Ion/Fragment Formula | Theoretical Exact Mass (m/z) |

|---|---|

| [C₁₅H₁₂NO₅]⁺ ([M+H]⁺) | 286.0710 |

| [C₁₃H₁₀NO₄]⁺ ([M+H - C₂H₂O]⁺) | 244.0604 |

| [C₁₃H₈NO₃]⁺ ([M+H - C₂H₄O₂]⁺) | 226.0499 |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules. High-field NMR spectrometers (e.g., 600 MHz and above) offer superior sensitivity and spectral dispersion, which is crucial for resolving complex spin systems and observing subtle structural details.

For this compound, ¹H and ¹³C NMR spectroscopy would provide key information about its structure. The ¹H NMR spectrum would show distinct signals for the protons on the two aromatic rings and the methyl protons of the acetoxy group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern. For example, the protons on the nitro-substituted ring are expected to be shifted downfield due to the electron-withdrawing nature of the nitro group. rsc.org The ¹³C NMR spectrum would complement this information by providing the chemical shifts of all carbon atoms in the molecule, including the carbonyl carbon and the carbons of the two aromatic rings. rsc.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is illustrative and based on known substituent effects and data from similar compounds like 4-Nitrobenzophenone. rsc.orgchemicalbook.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetoxy -CH₃ | ~2.3 | ~21 |

| Acetoxy C=O | - | ~169 |

| Benzophenone C=O | - | ~195 |

| Aromatic Protons (acetoxy-ring) | ~7.2-7.8 | ~122-152 |

| Aromatic Protons (nitro-ring) | ~7.8-8.4 | ~124-150 |

X-ray-Based Analytical Methods

X-ray techniques are indispensable for the solid-state characterization of crystalline organic compounds like benzophenone derivatives. They provide fundamental information about the three-dimensional atomic arrangement and the elemental and chemical composition of the material's surface.

X-ray Diffraction (XRD) is a primary method for determining the atomic and molecular structure of a crystal. The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample. The scattered X-rays produce a diffraction pattern that is unique to the crystal's structure.

Single Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise three-dimensional structure of a molecule. A single, high-quality crystal is irradiated with an X-ray beam, and the resulting diffraction pattern allows for the calculation of the crystal lattice parameters and the exact position of each atom in the molecule. This provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.

Powder X-ray Diffraction (PXRD): PXRD is used for the analysis of polycrystalline or powdered samples. It is a rapid and powerful tool for phase identification, purity analysis, and determination of crystal lattice parameters. The resulting diffractogram, a plot of intensity versus the diffraction angle 2θ, serves as a unique fingerprint for a specific crystalline solid.

Research Findings for a Related Compound: 4-Nitrobenzophenone

Due to the absence of published crystal structure data for this compound, the crystallographic data for the closely related compound, 4-nitrobenzophenone, is presented below for illustrative purposes. This data was obtained from a single-crystal X-ray diffraction study and is available in the Crystallography Open Database (COD). nih.gov The analysis reveals the fundamental structural framework shared by these compounds.

Interactive Data Table: Crystallographic Data for 4-Nitrobenzophenone (COD ID: 4084162) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₃H₉NO₃ |

| Formula Weight | 227.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 3.9190 |

| b (Å) | 23.0512 |

| c (Å) | 11.5262 |

| α (°) | 90.00 |

| β (°) | 90.575 |

| γ (°) | 90.00 |

| Volume (ų) | 1041.49 |

| Z (molecules/unit cell) | 4 |

This table is based on the crystallographic data for 4-nitrobenzophenone, a structural analog of this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. biosynth.com The sample is irradiated with a beam of X-rays, which excites core-level electrons. The kinetic energy of the emitted photoelectrons is measured, and from this, their binding energy can be determined. This binding energy is characteristic of the element and its chemical environment (i.e., its oxidation state and bonding partners).

For a compound like this compound, XPS would be used to confirm the presence and chemical states of carbon, oxygen, and nitrogen on the surface of a sample.

Expected Research Findings:

An XPS analysis of this compound would yield distinct peaks for the C 1s, O 1s, and N 1s core levels.

C 1s Spectrum: The carbon spectrum would be complex, requiring deconvolution to resolve the different chemical environments. Expected binding energies for the carbon atoms would be approximately:

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Acetoxy-4'-nitrobenzophenone, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation, using substituted benzoyl chlorides and aromatic precursors. For example, 4-bromobenzoyl chloride reacts with nitro-substituted aromatics in the presence of Lewis acids like AlCl₃, yielding ~60% after recrystallization in hexane . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of acyl chloride to aromatic substrate) and reaction temperature (60–80°C) enhances yield.

- Validation : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) and confirm purity via HPLC (C18 column, λ = 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Approach :

- NMR : ¹H NMR (CDCl₃, 400 MHz) identifies acetoxy (δ 2.3–2.5 ppm, singlet) and nitro group proximity effects on aromatic protons (δ 7.8–8.3 ppm, splitting patterns) .

- FT-IR : Confirm ester (C=O stretch ~1740 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functional groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 300.05) .

Q. How does the compound’s stability vary under different storage conditions?

- Guidelines : Store at –20°C in amber vials to prevent photodegradation. Stability tests show <5% decomposition over 12 months when protected from humidity (TGA decomposition onset at 180°C) . Avoid prolonged exposure to basic conditions, which hydrolyze the acetoxy group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS)?